physical and chemical properties of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
physical and chemical properties of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specialized yet significant member of this class: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that offers insights into the causality behind its properties and the practicalities of its application. This document is structured to empower researchers to harness the full potential of this reagent, grounded in scientific integrity and supported by authoritative references.
Chemical Identity and Core Properties
3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a trifunctional aromatic compound featuring a boronic acid moiety, a methylcarbamoyl group, and a nitro group. This unique combination of functional groups dictates its chemical behavior and potential applications.
| Property | Value | Source |
| CAS Number | 871332-77-3 | [1][2] |
| Molecular Formula | C₈H₉BN₂O₅ | [2] |
| Molecular Weight | 223.98 g/mol | [2] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1: Chemical Structure of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
digraph "3-(Methylcarbamoyl)-5-nitrophenylboronic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext];// Central benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents B[label="B"]; O1_B [label="OH"]; O2_B [label="OH"];
C_carbamoyl [label="C"]; O_carbamoyl [label="O"]; N_carbamoyl [label="N"]; H_N [label="H"]; C_methyl [label="CH3"];
N_nitro [label="N+"]; O1_nitro [label="O-"]; O2_nitro [label="O"];
// Positioning nodes using pos attribute (x,y!) C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
B[pos="2.6,1.5!"]; O1_B [pos="3.5,0.75!"]; O2_B [pos="3.5,2.25!"];
C_carbamoyl [pos="-2.6,1.5!"]; O_carbamoyl [pos="-3.5,0.75!"]; N_carbamoyl [pos="-2.6,2.7!"]; H_N [pos="-1.7,2.7!"]; C_methyl [pos="-3.5,3.5!"];
N_nitro [pos="0,-2.8!"]; O1_nitro [pos="-0.9,-3.5!"]; O2_nitro [pos="0.9,-3.5!"];
// Edges for benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Edges for substituents C6 -- B[label=""]; B -- O1_B [label=""]; B -- O2_B [label=""];
C2 -- C_carbamoyl [label=""]; C_carbamoyl -- O_carbamoyl [style=double]; C_carbamoyl -- N_carbamoyl [label=""]; N_carbamoyl -- H_N [label=""]; N_carbamoyl -- C_methyl [label=""];
C4 -- N_nitro [label=""]; N_nitro -- O1_nitro [label=""]; N_nitro -- O2_nitro [style=double];
// Benzene ring double bonds (approximate representation) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }
Caption: 2D structure of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid.
Physicochemical Properties: An Analytical Perspective
Precise experimental data for the physical properties of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid are not extensively reported in publicly available literature. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile.
Melting Point
Solubility
The solubility of phenylboronic acids is influenced by the nature of their substituents. Generally, they exhibit solubility in polar organic solvents and have limited solubility in nonpolar hydrocarbons. The presence of the polar methylcarbamoyl and nitro groups, along with the boronic acid moiety, suggests that 3-(Methylcarbamoyl)-5-nitrophenylboronic acid is likely soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with lower solubility in water and nonpolar solvents like hexanes.
Acidity (pKa)
The pKa of an arylboronic acid is a critical parameter, influencing its reactivity and biological interactions. The electron-withdrawing nature of the nitro group is expected to significantly increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This is due to the stabilization of the resulting boronate anion. The methylcarbamoyl group, depending on its resonance and inductive effects, will also modulate the acidity. While an experimental pKa is not available, it is predicted to be lower than that of phenylboronic acid, likely in the range of 7-8.
Chemical Properties and Reactivity
The chemical reactivity of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid is primarily dictated by the interplay of its three functional groups.
The Boronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid group is the most reactive site for cross-coupling reactions. It is a cornerstone of the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds[4][5].
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (R-X) to form a palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nitro group on 3-(Methylcarbamoyl)-5-nitrophenylboronic acid can influence the rate and efficiency of the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can facilitate the transmetalation step.
The Nitro Group: A Handle for Further Functionalization
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. This opens up possibilities for subsequent derivatization, such as amide bond formation or diazotization reactions, making it a valuable tool in the synthesis of compound libraries for drug discovery.
The Methylcarbamoyl Group: A Modulator of Properties
The methylcarbamoyl group contributes to the overall polarity and hydrogen bonding capabilities of the molecule. This can influence its solubility, crystal packing, and interactions with biological targets. It is generally a stable functional group under many reaction conditions.
Experimental Protocols: A Practical Guide
While specific experimental protocols for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid are not widely published, the following general procedures for the characterization and application of arylboronic acids are applicable.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a standard procedure for the coupling of an aryl halide with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid.
Materials:
-
3-(Methylcarbamoyl)-5-nitrophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 3-(Methylcarbamoyl)-5-nitrophenylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Add the degassed solvent(s) (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.
-
Base: Essential for the activation of the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methyl group, and the amide proton. The chemical shifts of the aromatic protons will be influenced by the positions of the three different substituents.
-
¹³C NMR will provide signals for all the carbon atoms in the molecule.
-
¹¹B NMR can be used to observe the boron center.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for the O-H stretch of the boronic acid, the N-H stretch and C=O stretch of the amide, and the N-O stretches of the nitro group will be present.
-
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid is not universally available from all suppliers, hazard information for this class of compounds indicates that it should be handled with care[1][6][7].
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
It is recommended to store under an inert atmosphere to prevent degradation.
-
Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Drug Discovery and Development
Boronic acids are increasingly important in medicinal chemistry[8][9]. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and for use as sensors. The nitrophenyl moiety, in particular, has been explored in the design of various therapeutic agents[1][3].
The structural features of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid make it a valuable building block for:
-
Synthesis of Biaryl Scaffolds: As a key component in Suzuki-Miyaura couplings, it can be used to synthesize complex biaryl structures that are common motifs in many drug molecules.
-
Fragment-Based Drug Discovery: As a functionalized aromatic ring, it can serve as a fragment for screening against biological targets.
-
Development of Targeted Therapies: The combination of a reactive handle (boronic acid), a modifiable group (nitro group), and a hydrogen-bonding moiety (carbamoyl group) provides a rich scaffold for the design of inhibitors and probes.
Conclusion
3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a specialized reagent with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical manipulation, making it a valuable tool for the construction of complex molecules. While a complete experimental dataset for its physical properties is yet to be fully elucidated in public literature, this guide provides a robust framework based on analogous compounds and established chemical principles. By understanding its core properties, reactivity, and handling requirements, researchers can effectively utilize this compound to advance their scientific endeavors.
References
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
- Singh, V. K., et al. (1990). Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 29(10), 953-6.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Z. Dominguez, et al. (2024). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science, 15(1), 147-153.
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Z. Dominguez, et al. (2024). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Semantic Scholar. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrophenylboronic Acid. Retrieved from [Link]
- Silva, M. P., et al. (2020).
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
- Montanari, F., & Scafuri, B. (2020). Solubility prediction in the bRo5 chemical space: where are we right now?. Future medicinal chemistry, 12(13), 1177–1181.
- Kromann, J. C., et al. (2017). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 5, e2982.
- da Silva, C. O., & Nascimento, M. A. C. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(19), 6543.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bridging Synthesis and Application: The Role of 3-Carboxy-5-nitrophenylboronic Acid in Pharmaceutical Development. Retrieved from [Link]
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ResearchGate. (2025, August 5). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: High affinity diol recognition at neutral pH. Retrieved from [Link]
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The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. (2022). Investigation of Conformational Analysis of (m-Carbamoylphenyl) Boronic Acid Molecules by Theoretical Methods. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved from [Link]
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SpectraBase. (n.d.). 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid. Retrieved from [Link]
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Boron Molecular. (n.d.). Buy 3-Carboxy-5-nitrophenylboronic acid. Retrieved from [Link]
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